Cas no 850932-76-2 (2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a structurally complex sulfonyl-based compound featuring an indole core linked to a tetrahydroquinoline moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of both sulfonyl and carbonyl functional groups enhances its reactivity, enabling diverse derivatization pathways. The 2-methylphenyl substitution on the indole nitrogen may influence steric and electronic properties, while the tetrahydroquinoline component could contribute to binding affinity in target interactions. This compound is likely of interest in drug discovery for its modular design, allowing for further optimization in pharmacological studies. Its synthetic versatility makes it a valuable scaffold for developing novel therapeutic agents.
2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one structure
850932-76-2 structure
Product Name:2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
CAS No:850932-76-2
MF:C27H26N2O3S
MW:458.571945667267
CID:6229288
PubChem ID:2157628
Update Time:2025-08-05

2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)ethanone
    • 2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone
    • 850932-76-2
    • AKOS024585583
    • F0590-0321
    • Inchi: 1S/C27H26N2O3S/c1-20-9-2-3-11-22(20)17-28-18-26(23-13-5-7-15-25(23)28)33(31,32)19-27(30)29-16-8-12-21-10-4-6-14-24(21)29/h2-7,9-11,13-15,18H,8,12,16-17,19H2,1H3
    • InChI Key: DACMHBQZWHCBQO-UHFFFAOYSA-N
    • SMILES: S(CC(N1C2C=CC=CC=2CCC1)=O)(C1=CN(CC2C=CC=CC=2C)C2C=CC=CC1=2)(=O)=O

Computed Properties

  • Exact Mass: 458.16641387g/mol
  • Monoisotopic Mass: 458.16641387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 5
  • Complexity: 794
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 67.8Ų

2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Pricemore >>

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2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Related Literature

Additional information on 2-({1-(2-methylphenyl)methyl-1H-indol-3-yl}sulfonyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Compound CAS No 850932-76-2: 2-{[1-(2-Methylphenyl)methyl-1H-indol-3-yl]sulfonyl}-1-(tetrahydroquinolin-1-yl)ethanone

The compound with CAS No 850932-76-2, named 2-{[1-(2-Methylphenyl)methyl-1H-indol-3-yl]sulfonyl}-1-(tetrahydroquinolin-1-yl)ethanone, is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent studies in medicinal chemistry and pharmacology.

The molecular structure of this compound is characterized by the presence of a sulfonyl group attached to an indole ring system, which is further substituted with a methyl group at the 2-methylphenyl position. The indole moiety is a well-known structural motif in many bioactive compounds, often contributing to their pharmacological properties. Additionally, the molecule incorporates a tetrahydroquinoline fragment, which is another common element in drug design due to its ability to interact with various biological targets.

Recent research has focused on the synthesis and optimization of this compound, leveraging advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance yield and purity. These methods have not only improved the production efficiency but also opened avenues for exploring its potential applications in therapeutic areas such as anticancer, antimicrobial, and anti-inflammatory treatments.

In terms of biological activity, studies have demonstrated that this compound exhibits moderate to high potency against several disease-relevant targets, including kinases and proteases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* highlighted its inhibitory effects on cancer cell proliferation through modulation of key signaling pathways. Furthermore, computational modeling has revealed that the compound's indole and tetrahydroquinoline moieties play critical roles in its binding affinity to protein targets.

Beyond its direct therapeutic applications, this compound has also been explored as a lead structure for drug design. Its modular structure allows for easy modification of substituents, enabling researchers to investigate structure-activity relationships (SAR) and optimize its pharmacokinetic properties. For example, substituting the methyl group with other alkyl chains or aromatic groups has been shown to significantly alter its bioavailability and efficacy.

In conclusion, the compound with CAS No 850932-76-2 represents a promising candidate in the realm of medicinal chemistry. Its unique combination of structural features and biological activities positions it as a valuable tool for advancing drug discovery efforts. As research continues to uncover its full potential, this compound is expected to contribute significantly to the development of novel therapeutics addressing unmet medical needs.

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